molecular formula C17H14O3 B1624264 [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate CAS No. 337376-51-9

[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate

Cat. No.: B1624264
CAS No.: 337376-51-9
M. Wt: 266.29 g/mol
InChI Key: HTGSBYSSVSBBBO-HZPDHXFCSA-N
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Description

[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate is a chemical compound with the molecular formula C17H14O3 It is a derivative of naphthalene and benzoic acid, characterized by the presence of a hydroxy group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate typically involves the esterification of (1R,2R)-1-hydroxy-1,2-dihydronaphthalene with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of (1R,2R)-1-oxo-1,2-dihydronaphthalen-2-yl benzoate.

    Reduction: Formation of (1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl benzyl alcohol.

    Substitution: Formation of nitro or bromo derivatives of the compound.

Scientific Research Applications

[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzoate ester moiety can undergo hydrolysis, releasing benzoic acid, which may exert biological effects through various pathways .

Comparison with Similar Compounds

[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate can be compared with other similar compounds, such as:

    (1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.

    (1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl propionate: Similar structure but with a propionate ester.

    (1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl butyrate: Similar structure but with a butyrate ester.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to other esters.

Properties

IUPAC Name

[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-11,15-16,18H/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGSBYSSVSBBBO-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C=CC3=CC=CC=C3C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2C=CC3=CC=CC=C3[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432311
Record name [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337376-51-9
Record name [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
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[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
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[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
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[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate

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